3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate
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Overview
Description
3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate is an organic compound with the molecular formula C₁₆H₂₄NO₃ It is a derivative of pyrrolidinol and is characterized by the presence of a phenyl group and a propionate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate typically involves the esterification of 3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol with propionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-propene compounds: Such as cinnamaldehyde, cinnamyl alcohol, β-methylstyrene, and cinnamic acid.
Pyrrolidinol derivatives: Including other esters and substituted pyrrolidinols.
Uniqueness
3-Phenyl-1,2,2-trimethyl-3-pyrrolidinol propionate is unique due to its specific combination of a phenyl group, a pyrrolidinol core, and a propionate ester. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
102280-80-8 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(1,2,2-trimethyl-3-phenylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C16H23NO2/c1-5-14(18)19-16(13-9-7-6-8-10-13)11-12-17(4)15(16,2)3/h6-10H,5,11-12H2,1-4H3 |
InChI Key |
CVVVAKWIJVKBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(C1(C)C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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